3-(4-bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
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Overview
Description
Norzimelidine is a metabolite of zimelidine, one of the first selective serotonin reuptake inhibitors (SSRIs) used as an antidepressant. Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson and was marketed under the brand names Zimeldine, Normud, and Zelmid
Preparation Methods
The synthesis of norzimelidine involves the demethylation of zimelidine. . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the demethylation process. Industrial production methods for norzimelidine would likely follow similar synthetic routes, ensuring high yield and purity through optimized reaction conditions.
Chemical Reactions Analysis
Norzimelidine, like many organic compounds, can undergo various chemical reactions:
Oxidation: Norzimelidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert norzimelidine back to its parent compound, zimelidine.
Substitution: Substitution reactions can occur at the bromophenyl or pyridinyl rings, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Scientific Research Applications
Mechanism of Action
Norzimelidine exerts its effects primarily through the inhibition of serotonin reuptake from the synaptic cleft. This mechanism increases the availability of serotonin in the synaptic space, enhancing serotonergic neurotransmission . Norzimelidine also exhibits weak inhibition of noradrenaline uptake, contributing to its overall pharmacological profile . The molecular targets involved include the serotonin transporter (SERT) and, to a lesser extent, the noradrenaline transporter (NET).
Comparison with Similar Compounds
Norzimelidine is structurally and functionally related to other SSRIs, such as fluoxetine and fluvoxamine. it is unique in its specific metabolic pathway and the resulting pharmacological properties . Similar compounds include:
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Fluvoxamine: An SSRI that also inhibits serotonin reuptake but has different pharmacokinetic properties.
Norzimelidine’s uniqueness lies in its specific inhibition of serotonin reuptake and its role as a metabolite of zimelidine, providing insights into the metabolism and action of SSRIs.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFZKANGXPSDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866803 |
Source
|
Record name | 3-(4-Bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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